

# underlying principles of BioNTech's mRNA technology

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to BioNTech's mRNA Technology

This technical guide provides a comprehensive overview of the core underlying principles of BioNTech's messenger RNA (mRNA) technology. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the key components, mechanisms of action, and manufacturing processes that underpin this innovative vaccine and therapeutic platform.

## Core Principles of BioNTech's mRNA Platform

BioNTech's mRNA technology is founded on the principle of using synthetically created mRNA to instruct the body's own cells to produce specific proteins—either antigens for prophylactic vaccines or therapeutic proteins for other treatments. This approach leverages the cell's natural protein synthesis machinery, offering a versatile and rapid platform for drug development. The core components of this technology are the mRNA molecule itself and the lipid nanoparticle (LNP) delivery system.

## The mRNA Molecule: Design and Optimization

The synthetic mRNA used in BioNTech's platforms is engineered for optimal stability, translation efficiency, and reduced immunogenicity.[1][2] Key features include:

• 5' Cap: A modified guanine nucleotide added to the 5' end of the mRNA strand. This cap is crucial for ribosome binding and initiation of translation, and it also protects the mRNA from



degradation by exonucleases.

- Untranslated Regions (UTRs): The 5' and 3' UTRs are flanking sequences that are not translated into protein but play a critical role in regulating mRNA stability, localization, and translational efficiency.
- Open Reading Frame (ORF): This is the coding sequence that contains the genetic blueprint for the target protein (e.g., a viral antigen or a cancer neoantigen). The codon usage within the ORF is often optimized for efficient translation in human cells.
- Poly(A) Tail: A long sequence of adenine nucleotides at the 3' end of the mRNA. The poly(A) tail enhances the stability of the mRNA molecule and plays a role in the termination of translation.
- Nucleoside Modification: To evade the innate immune system's recognition of foreign RNA and to increase the translational capacity, naturally occurring modified nucleosides, such as N1-methylpseudouridine (m1Ψ), are incorporated into the mRNA sequence.[2][3] This modification dampens the inflammatory response mediated by pattern recognition receptors like Toll-like receptors (TLRs) and RIG-I.[3]

## The Lipid Nanoparticle (LNP) Delivery System

Naked mRNA is highly susceptible to degradation by extracellular ribonucleases and cannot efficiently cross the cell membrane. To overcome this, BioNTech encapsulates its mRNA in lipid nanoparticles (LNPs). These LNPs are typically composed of four main components that self-assemble with the negatively charged mRNA to form a stable, protective particle.[4][5]

- Ionizable Cationic Lipid: This is a key component that is positively charged at a low pH
  (during formulation) but neutral at physiological pH.[6] This property allows for efficient
  encapsulation of the negatively charged mRNA and facilitates its release into the cytoplasm
  after endocytosis, where the acidic environment of the endosome protonates the lipid. For
  the BNT162b2 vaccine, the ionizable lipid is ALC-0315.[7]
- Phospholipid: A helper lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC),
   provides structural integrity to the LNP.[5]



- Cholesterol: Cholesterol molecules are interspersed within the lipid bilayer, enhancing the stability and fluidity of the nanoparticle.[5]
- PEGylated Lipid: A lipid conjugated to polyethylene glycol (PEG), such as ALC-0159, is included to form a hydrophilic layer on the surface of the LNP. This PEG layer prevents aggregation, increases circulation time, and reduces nonspecific binding to proteins.[4]

#### **Mechanism of Action**

The mechanism of action for a BioNTech mRNA vaccine involves several key steps, from injection to the generation of an adaptive immune response.

- Uptake and Endocytosis: Following intramuscular injection, the LNPs are taken up by various cells, including muscle cells and antigen-presenting cells (APCs) like dendritic cells, through endocytosis.[8][9]
- Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This acidic environment protonates the ionizable lipids in the LNP, leading to a disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.[6]
- Translation: The cell's ribosomes recognize and bind to the 5' cap of the mRNA and begin translating the open reading frame into the encoded antigen protein.[8]
- Antigen Presentation and Immune Activation: The newly synthesized antigen is processed by
  the cell and presented on its surface via Major Histocompatibility Complex (MHC) class I and
  class II molecules. This presentation, particularly by APCs, activates both CD8+ (cytotoxic)
  and CD4+ (helper) T cells.[8] The activated CD4+ T cells, in turn, help to stimulate B cells to
  produce antigen-specific antibodies, leading to a robust humoral and cellular immune
  response.[10]

## **Quantitative Data**

The following tables summarize key quantitative data related to BioNTech's mRNA technology, primarily focusing on the BNT162b2 COVID-19 vaccine as a well-characterized example.

## Table 1: BNT162b2 Lipid Nanoparticle Composition



| Component       | Chemical Name | Molar Ratio (%) | Function                                         |
|-----------------|---------------|-----------------|--------------------------------------------------|
| Ionizable Lipid | ALC-0315      | 46.3            | mRNA encapsulation<br>and endosomal<br>escape    |
| Phospholipid    | DSPC          | 9.4             | Structural integrity                             |
| Cholesterol     | Cholesterol   | 42.7            | Nanoparticle stability and fluidity              |
| PEGylated Lipid | ALC-0159      | 1.6             | Steric stabilization, increased circulation time |

Source:[4][7]

Table 2: Physicochemical Properties of mRNA-LNPs

| Parameter                            | Typical Value                                               | Method of<br>Measurement                  | Significance                                                                         |
|--------------------------------------|-------------------------------------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------|
| Hydrodynamic<br>Diameter (Z-average) | 80 - 120 nm                                                 | Dynamic Light<br>Scattering (DLS)         | Influences cellular<br>uptake and<br>biodistribution.[11][12]                        |
| Polydispersity Index (PDI)           | ≤ 0.2                                                       | Dynamic Light<br>Scattering (DLS)         | Indicates a narrow<br>and uniform particle<br>size distribution.[13]                 |
| Zeta Potential                       | Near-neutral to slightly<br>negative at<br>physiological pH | Electrophoretic Light<br>Scattering (ELS) | Reflects surface charge; affects stability and interaction with cells.  [12][14][15] |
| Encapsulation<br>Efficiency          | ≥ 80-90%                                                    | RiboGreen Assay                           | Percentage of mRNA successfully encapsulated within the LNPs.[12][13]                |



## Table 3: BNT162b2 Phase 3 Clinical Trial Efficacy Data

| Endpoint                                  | Efficacy (%) | 95% Credible<br>Interval | Population                                                                                    |
|-------------------------------------------|--------------|--------------------------|-----------------------------------------------------------------------------------------------|
| Prevention of<br>symptomatic COVID-<br>19 | 95.0         | 90.3 to 97.6             | Participants 16 years of age or older, without prior infection, 7 days after Dose 2. [16][17] |

## **Experimental Protocols**

The following sections provide detailed methodologies for the key processes in the production and evaluation of mRNA vaccines.

## Protocol for In Vitro Transcription (IVT) of mRNA

This protocol outlines the enzymatic synthesis of mRNA from a linearized DNA template.

- Template Preparation:
  - A plasmid DNA (pDNA) vector is designed to contain a bacteriophage promoter (e.g., T7), the 5' UTR, the codon-optimized open reading frame for the antigen, the 3' UTR, and a poly(A) tail sequence, followed by a unique restriction enzyme cleavage site.[18]
  - The pDNA is amplified in E. coli and purified.
  - The circular pDNA is linearized using a specific restriction enzyme to create a defined termination point for transcription.[19][20] The linearized template is then purified.
- In Vitro Transcription Reaction:
  - The IVT reaction is assembled in a reaction buffer under RNase-free conditions. The typical components include:
    - Linearized DNA template (e.g., 0.05 mg/mL)[21]
    - T7 RNA Polymerase



- Ribonucleoside triphosphates (ATP, CTP, GTP, and N1-methylpseudouridine-5'triphosphate instead of UTP)
- A cap analog (e.g., CleanCap® reagent) for co-transcriptional capping.[21]
- The reaction is incubated at 37°C for 2-4 hours.[20]
- Template Removal and Purification:
  - Following transcription, DNase I is added to the reaction mixture to digest the DNA template.[18]
  - The synthesized mRNA is then purified to remove enzymes, unincorporated nucleotides, and DNA fragments. This is typically achieved through chromatography (e.g., oligo-dT affinity chromatography) or tangential flow filtration for larger scales.[21]
- Quality Control:
  - The concentration and purity of the mRNA are determined using UV spectrophotometry.
  - The integrity and size of the mRNA transcripts are assessed by gel electrophoresis.
  - The capping efficiency is verified using analytical techniques like HPLC.

## Protocol for mRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid and controlled mixing.

- Preparation of Solutions:
  - Lipid Phase: The four lipid components (e.g., ALC-0315, DSPC, cholesterol, and ALC-0159) are dissolved in 100% ethanol at their target molar ratios.[22][23]
  - Aqueous Phase: The purified mRNA is diluted in a low pH buffer (e.g., 10 mM citric acid buffer, pH 3-4).[22][23] This low pH ensures that the ionizable lipid will be protonated upon mixing.



#### · Microfluidic Mixing:

- The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and placed onto precision syringe pumps.[13]
- The pumps are set to a specific total flow rate and flow rate ratio (e.g., 3:1 aqueous to organic phase).[13]
- The two solutions are injected into a microfluidic mixing chip (e.g., a Y-junction or hydrodynamic flow-focusing chip).[13][24] The rapid mixing within the microchannels causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming LNPs.
- Purification and Buffer Exchange:
  - The resulting LNP solution is immediately diluted with a buffer to stabilize the newly formed particles.
  - The ethanol is removed, and the buffer is exchanged to a neutral pH storage buffer (e.g., phosphate-buffered saline, PBS) using tangential flow filtration or dialysis.
- Sterile Filtration and Quality Control:
  - The final LNP formulation is passed through a 0.22 μm sterile filter.[23]
  - The formulation is then subjected to quality control tests as described in Table 2 (size, PDI, zeta potential, and encapsulation efficiency).

## Protocol for Immunogenicity Assessment: Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is used to quantify the number of antigen-specific T cells that secrete cytokines (e.g., IFN-y) upon re-stimulation.

• Plate Preparation: A 96-well ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ antibody) and incubated overnight at 4°C. The plate is then washed and blocked to prevent non-specific binding.



- Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of vaccinated subjects using density gradient centrifugation.
- Cell Stimulation: The isolated PBMCs are added to the coated wells along with a stimulation agent. This typically includes:
  - A negative control (media only).
  - A positive control (a general mitogen like phytohemagglutinin).
  - The specific antigen (e.g., a peptide pool from the vaccine-encoded protein).
- Incubation: The plate is incubated for 18-24 hours at 37°C in a CO2 incubator. During this time, activated T cells will secrete the cytokine, which is captured by the antibodies on the plate surface.
- Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added. This is followed by the addition of a streptavidinenzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Spot Development: A substrate is added that precipitates as a colored spot at the location of the cytokine-secreting cell.
- Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million PBMCs.

# Visualizations: Pathways and Workflows Diagram 1: In Vitro Transcription (IVT) Workflow



Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of mRNA via in vitro transcription.



## Diagram 2: mRNA-LNP Cellular Uptake and Mechanism of Action





Click to download full resolution via product page

Caption: Cellular mechanism of an mRNA-LNP vaccine from uptake to T-cell activation.

### Diagram 3: Innate Immune Sensing of mRNA Vaccines



Click to download full resolution via product page

Caption: Innate immune signaling pathways activated by mRNA-LNP vaccines.

## Diagram 4: BioNTech's iNeST Individualized Cancer Vaccine Workflow





Click to download full resolution via product page

Caption: Workflow for BioNTech's iNeST personalized mRNA cancer vaccine platform.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. BioNTech: mRNA platforms [biontech.com]
- 2. BioNTech pipeline: Advancing innovative investigational therapies and vaccines [biontech.com]
- 3. Mechanisms of innate and adaptive immunity to the Pfizer-BioNTech BNT162b2 vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles in the development of mRNA vaccines for COVID-19 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid nanoparticles: Composition, formulation, and application PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Innate immune mechanisms of mRNA vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term stability and immunogenicity of lipid nanoparticle COVID-19 mRNA vaccine is affected by particle size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cost-Effective and Reproducible Preparation of mRNA-Loaded Lipid Nanoparticles Using a Conventional Laboratory-Scale Microfluidic Assembly System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iris.polito.it [iris.polito.it]
- 15. researchgate.net [researchgate.net]
- 16. Pfizer and BioNTech Announce Publication of Results from Landmark Phase 3 Trial of BNT162b2 COVID-19 Vaccine Candidate in The New England Journal of Medicine | Pfizer [pfizer.com]
- 17. Safety and Efficacy of the BNT162b2 mRNA Covid-19 Vaccine PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ワクチン・治療薬の開発のためのmRNA合成 [sigmaaldrich.com]



- 19. m.youtube.com [m.youtube.com]
- 20. rna.bocsci.com [rna.bocsci.com]
- 21. Development of mRNA manufacturing for vaccines and therapeutics: mRNA platform requirements and development of a scalable production process to support early phase clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 22. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 23. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 24. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [underlying principles of BioNTech's mRNA technology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619722#underlying-principles-of-biontech-s-mrna-technology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com